molecular formula C15H15ClN2S B5734624 N-benzyl-N'-(2-chlorobenzyl)thiourea

N-benzyl-N'-(2-chlorobenzyl)thiourea

Cat. No.: B5734624
M. Wt: 290.8 g/mol
InChI Key: AOVGKYVCAAKLNO-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(2-chlorobenzyl)thiourea is a disubstituted thiourea derivative characterized by a benzyl group on one nitrogen atom and a 2-chlorobenzyl group on the other. Thiourea derivatives are known for their diverse applications, including antiviral, anticancer, and catalytic properties due to their sulfur-containing functional group, which enables metal coordination and hydrogen bonding . The presence of the 2-chlorobenzyl substituent introduces steric and electronic effects that influence its reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-3-[(2-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c16-14-9-5-4-8-13(14)11-18-15(19)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVGKYVCAAKLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2-chlorobenzyl)thiourea typically involves the reaction of benzylamine and 2-chlorobenzyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

    Step 1: Benzylamine is reacted with 2-chlorobenzyl isothiocyanate.

    Step 2: The mixture is heated under reflux for several hours.

    Step 3: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N-benzyl-N’-(2-chlorobenzyl)thiourea can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2-chlorobenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl and 2-chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the synthesis of polymers and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-chlorobenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Thiourea derivatives vary in substituents on the nitrogen atoms, which critically affect their properties. Below is a comparative analysis:

Compound Name Substituents (N1/N2) Molecular Weight Key Structural Features References
N-Benzyl-N'-(2-chlorobenzyl)thiourea Benzyl / 2-chlorobenzyl ~278.8 (calc.) Chlorine at ortho position introduces steric hindrance and electron-withdrawing effects.
N-Benzoyl-N'-(4-chlorobenzamido)thiourea Benzoyl / 4-chlorobenzamido 335.8 Chlorine at para position; amide linkage enhances hydrogen bonding.
N-(2-chloro-5-iodobenzoyl)-N'-(2-methoxyphenyl)thiourea 2-chloro-5-iodobenzoyl / 2-methoxyphenyl 446.69 Iodo substituent increases molecular weight; methoxy group modulates solubility.
N-Benzyl-N'-(2'-acetamido)thiourea Benzyl / 2'-acetamido ~238.3 Acetamido group enhances hydrophilicity; lacks chlorine.

Key Observations :

  • Electron-Withdrawing Groups: The 2-chlorobenzyl group is electron-withdrawing, which could polarize the thiourea moiety, enhancing its ability to act as a hydrogen-bond donor in catalysis or metal coordination .

Challenges :

  • Competing side reactions (e.g., thiocyanate vs. isothiocyanate formation) can reduce purity, as seen in , where benzyl thiocyanate (17%) was a byproduct .
2.3.1. Antiviral Activity
  • N-Benzyl-N'-arylthioureas : Exhibit potent antiviral activity. For example, a related compound (29) showed an IC50 of 0.2 nM against cytomegalovirus (CMV) due to optimized aryl substituents .
  • Chlorine Impact: The 2-chlorobenzyl group may enhance antiviral potency by improving target binding or metabolic stability compared to non-halogenated analogs.
2.3.2. Anticancer Potential
  • Thioureas act as EGFR inhibitors by blocking tyrosine kinase activity. Chlorinated derivatives (e.g., ) show enhanced activity due to improved lipophilicity and target interaction .
Thermal and Physical Properties
  • Thermal Stability : N-Benzoyl-N'-(4-chlorobenzamido)thiourea decomposes at 210–220°C , attributed to the stability of the benzamido group . The target compound likely has similar stability, with decomposition influenced by the benzyl/chlorobenzyl groups.
  • Solubility : Chlorine substituents generally reduce water solubility but enhance lipid solubility, improving membrane permeability in biological systems .

Q & A

Q. Table 1: Key Spectroscopic Benchmarks for This compound

TechniqueKey SignalsInterpretation
IR 3179 cm⁻¹ (N–H), 1190 cm⁻¹ (C=S), 1708 cm⁻¹ (C=O)Confirms thiourea and carbonyl groups
¹H NMR δ 7.2–7.5 (aromatic H), δ 4.6 (CH₂ of benzyl), δ 10.2 (N–H, broad)Validates substituent integration
XRD Dihedral angle: 8.91° (benzyl vs. chlorobenzyl), N–H···S hydrogen bondsReveals crystal packing and H-bonding

Q. Table 2: Biological Activity of Structural Analogs

CompoundIC₅₀ (μM)Target PathwayReference
N-Benzoyl-N'-(4-chlorophenyl)thiourea12.3Topoisomerase II inhibition
N,N'-Diethylthiourea>100Non-specific cytotoxicity

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